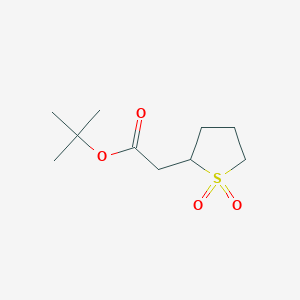
tert-Butyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to an acetate moiety, which is further connected to a tetrahydrothiophene ring with a dioxidotetrahydrothiophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate typically involves the esterification of 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Substitution: The acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate involves its interaction with various molecular targets and pathways. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s activity and metabolism in living organisms.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is unique due to the presence of the dioxidotetrahydrothiophenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propiedades
Fórmula molecular |
C10H18O4S |
|---|---|
Peso molecular |
234.31 g/mol |
Nombre IUPAC |
tert-butyl 2-(1,1-dioxothiolan-2-yl)acetate |
InChI |
InChI=1S/C10H18O4S/c1-10(2,3)14-9(11)7-8-5-4-6-15(8,12)13/h8H,4-7H2,1-3H3 |
Clave InChI |
IRHUQTANOMWSPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1CCCS1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


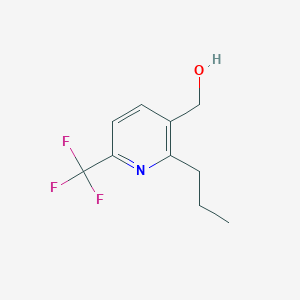

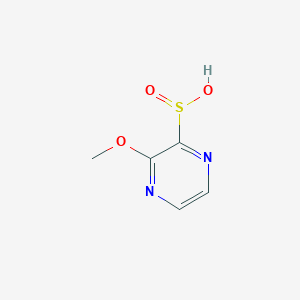
![4-methyl-10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12961271.png)
![7-Benzyl-4-(4-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961272.png)
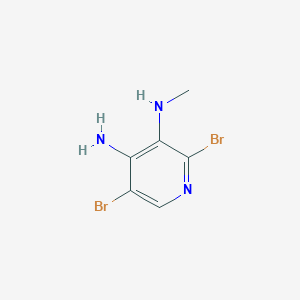

![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)
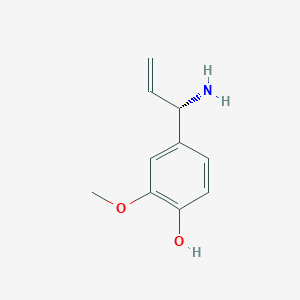
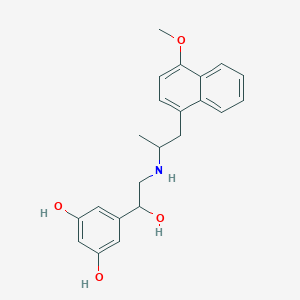
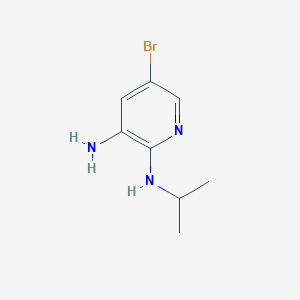
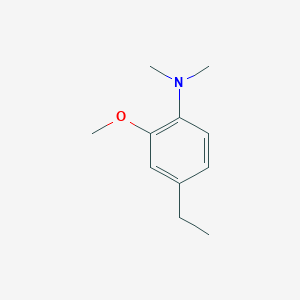
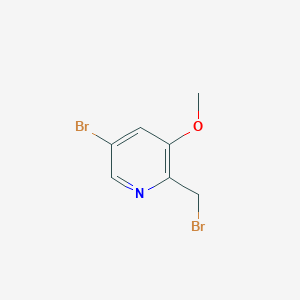
![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)
